molecular formula C14H19NO2 B11873620 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine

1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine

Cat. No.: B11873620
M. Wt: 233.31 g/mol
InChI Key: PMQYBRPBDTUXGD-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine is a chemical compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a methoxy group at the 5th position, two methyl groups at the 2nd position, and an ethanamine group at the 8th position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine typically involves the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Addition of the Ethanamine Group: The ethanamine group can be added through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor of the chromene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinone derivatives.

    Reduction: Reduction reactions can be used to modify the chromene ring or the ethanamine group.

    Substitution: The methoxy and ethanamine groups can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.

    Industry: It can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethanone: This compound has a similar chromene structure but with a hydroxyl group at the 7th position.

    4-[1-Hydroxy-3-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)propyl]phenol: Another chromene derivative with a hydroxypropyl group.

Uniqueness

1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and ethanamine groups contribute to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(5-methoxy-2,2-dimethylchromen-8-yl)ethanamine

InChI

InChI=1S/C14H19NO2/c1-9(15)10-5-6-12(16-4)11-7-8-14(2,3)17-13(10)11/h5-9H,15H2,1-4H3

InChI Key

PMQYBRPBDTUXGD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=C(C=C1)OC)C=CC(O2)(C)C)N

Origin of Product

United States

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